7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
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Description
“7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C18H14ClNO2 and a molecular weight of 311.76 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H14ClNO2/c1-11-6-8-13(9-7-11)16-10-15(18(20)21)14-5-3-4-12(2)17(14)19-16/h2-10H,1H3,(H,20,21)
. This indicates the presence of a quinoline core structure with chlorine, methyl, and carboxylic acid functional groups attached.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including kinases such as chk1 and chk2 .
Mode of Action
Quinoline derivatives are known to inhibit, regulate, and modulate their targets, leading to changes in cellular processes . The specific interactions between this compound and its targets would need further investigation.
Biochemical Pathways
Quinoline derivatives are known to impact a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution
Result of Action
Quinoline derivatives have been associated with a variety of biological and pharmaceutical activities . The specific effects of this compound would need further investigation.
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Properties
IUPAC Name |
7-chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-3-5-12(6-4-10)16-9-14(18(21)22)13-7-8-15(19)11(2)17(13)20-16/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVAYHJAFDRMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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